molecular formula C11H14O2S B13073579 4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol

4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol

Cat. No.: B13073579
M. Wt: 210.29 g/mol
InChI Key: ZEELQHBCVNJAEJ-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)butane-2-thiol is an organic compound characterized by the presence of a benzodioxole ring attached to a butane-2-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol typically involves the reaction of 1,3-benzodioxole with butane-2-thiol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides .

Scientific Research Applications

4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiol group in 4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol makes it unique compared to similar compounds. Thiol groups are known for their reactivity, particularly in forming disulfide bonds and interacting with metal ions, which can be leveraged in various chemical and biological applications .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)butane-2-thiol

InChI

InChI=1S/C11H14O2S/c1-8(14)2-3-9-4-5-10-11(6-9)13-7-12-10/h4-6,8,14H,2-3,7H2,1H3

InChI Key

ZEELQHBCVNJAEJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)S

Origin of Product

United States

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